molecular formula C4H5Br3O B1589274 2,4-dibromobutanoyl Bromide CAS No. 52412-07-4

2,4-dibromobutanoyl Bromide

Cat. No. B1589274
CAS RN: 52412-07-4
M. Wt: 308.79 g/mol
InChI Key: DMXVIRCAGMRKKJ-UHFFFAOYSA-N
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Description

2,4-Dibromobutanoyl bromide (DBB) is a versatile chemical compound with a wide range of applications in both research and industrial settings. It is a colorless, volatile liquid that is commonly used as a reagent in organic synthesis. Its unique reactivity and solubility properties have made it a popular choice for a variety of research and industrial applications.

Scientific Research Applications

1. Electrophilic Bromination in Flow

  • Application Summary : This research focuses on a safe and straightforward protocol for bromination in continuous flow. The hazardous Br2 or KOBr is generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively, which is directly coupled to the bromination reaction and a quench of residual bromine .
  • Methods of Application : The protocol was demonstrated by polybrominating both alkenes and aromatic substrates in a wide variety of solvents .
  • Results or Outcomes : The yields of these reactions ranged from 78% to 99%. The protocol can easily be adapted for the bromination of other substrates in an academic and industrial environment .

2. Bromination of Alkylbenzenes and Alkoxybenzenes

  • Application Summary : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
  • Methods of Application : Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
  • Results or Outcomes : The structure of the substituent has a significant effect on bromination rates .

3. Dibromoalkane Synthesis by Dibromination

  • Application Summary : This research focuses on the synthesis of dibromoalkanes through dibromination. The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .
  • Methods of Application : This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
  • Results or Outcomes : The yields of these reactions ranged from 78% to 99% .

4. Continuous Photochemical Benzylic Bromination

  • Application Summary : This research reports the detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode .
  • Methods of Application : The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .
  • Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

5. Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst

  • Application Summary : TBAB has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst .
  • Methods of Application : A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes .
  • Results or Outcomes : It is also employed as an efficient co-catalyst for numerous coupling reactions .

6. Structural Effects on the Bromination Rate and Selectivity of Alkylbenzenes and Alkoxybenzenes

  • Application Summary : This research focuses on the effects of structural variations on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution .
  • Methods of Application : Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination .
  • Results or Outcomes : The structure of the substituent has a significant effect on bromination rates .

properties

IUPAC Name

2,4-dibromobutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXVIRCAGMRKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461401
Record name 2,4-dibromobutanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dibromobutanoyl Bromide

CAS RN

52412-07-4
Record name 2,4-dibromobutanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Heathcock, JC Kath… - The Journal of Organic …, 1995 - ACS Publications
A total synthesis of (+)-codaphniphylline (3) has been developed. The synthesis begins with Noyori asymmetric reduction of methyl 2-oxocyclopentanecarboxylate (15), which gives the …
Number of citations: 163 pubs.acs.org

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